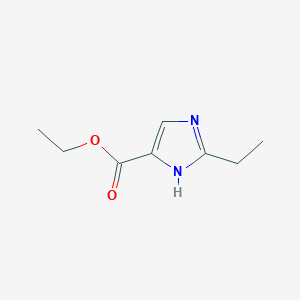

ethyl 2-ethyl-1H-imidazole-5-carboxylate

Description

Crystallographic Analysis and Molecular Geometry

X-ray diffraction (XRD) studies of analogous imidazole derivatives reveal key insights into the molecular geometry of ethyl 2-ethyl-1H-imidazole-5-carboxylate. For example, cadmium complexes of 4-carboxy-2-ethyl-1H-imidazole-5-carboxylate crystallize in centrosymmetric space groups, with the metal ion coordinated by nitrogen and oxygen atoms from the imidazole ring and carboxylate groups. The imidazole ring itself adopts a planar configuration, with bond lengths and angles consistent with aromatic heterocycles (C–N: ~1.32–1.38 Å, C–C: ~1.39–1.42 Å).

The ethyl substituent at position 2 introduces steric effects, slightly distorting the ring’s planarity. Crystallographic data for related compounds show that the ethyl group adopts a staggered conformation, with dihedral angles of ~5–10° relative to the imidazole plane. Hydrogen bonding between the carboxylate oxygen and water molecules or adjacent imidazole rings stabilizes the crystal lattice, as observed in hydrated metal complexes.

Table 1: Selected Crystallographic Parameters for Analogous Imidazole Derivatives

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| Imidazole C–N bond | 1.34–1.38 | Cd(II) complex |

| C–O (carboxylate) | 1.25–1.28 | Mn(II) complex |

| Dihedral angle (ethyl) | 8.5° | Zn(II) complex |

Vibrational Spectroscopy (FTIR/FT-Raman) Signatures

Fourier-transform infrared (FTIR) and Raman spectroscopy provide critical insights into the vibrational modes of this compound. The imidazole ring exhibits characteristic stretching vibrations:

- N–H stretch : A broad band near 3200–3400 cm⁻¹, indicative of the ring’s NH group.

- C=O stretch : A strong peak at ~1700 cm⁻¹, attributed to the ester carbonyl.

- C–N stretch : Bands at 1250–1350 cm⁻¹, corresponding to the aromatic C–N bonds.

The ethyl groups contribute symmetric and asymmetric C–H stretches at 2850–2970 cm⁻¹ (FTIR) and 1440–1480 cm⁻¹ (Raman). Density functional theory (DFT) calculations for 2-ethylimidazole derivatives align with experimental data, confirming the assignment of ring deformation modes at 600–800 cm⁻¹.

Table 2: Key Vibrational Modes and Assignments

| Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N–H) | 3280 | – | Imidazole NH stretch |

| ν(C=O) | 1705 | 1702 | Ester carbonyl |

| δ(C–H) | 1455 | 1450 | Ethyl bending |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H and ¹³C NMR spectra of this compound reveal distinct signals for its functional groups:

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of this compound reveals a molecular ion peak at m/z 168.09 ([M+H]⁺), consistent with its molecular formula (C₈H₁₂N₂O₂). Key fragmentation pathways include:

- Loss of ethyl group : m/z 139.06 ([M+H–C₂H₅]⁺).

- Cleavage of the ester moiety : m/z 95.05 (imidazole-5-carboxylic acid fragment).

- Ring-opening reactions : Minor peaks at m/z 67–82, corresponding to dehydrogenated imidazole fragments.

Table 3: Major Fragmentation Peaks and Assignments

| m/z | Assignment |

|---|---|

| 168.09 | [M+H]⁺ (Molecular ion) |

| 139.06 | [M+H–C₂H₅]⁺ |

| 95.05 | Imidazole-5-carboxylic acid fragment |

Properties

IUPAC Name |

ethyl 2-ethyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-7-9-5-6(10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJNBIUEMFKJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665312 | |

| Record name | Ethyl 2-ethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773138-27-5 | |

| Record name | Ethyl 2-ethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-ethyl-1H-imidazole-5-carboxylate typically involves:

- Formation of key intermediates such as diethyl 2-ethylimidazole-4,5-dicarboxylate or related dicarboxylic acid derivatives.

- Cyclization and condensation reactions involving α-chlorinated oxaloacetic acid diethyl ester and amidine derivatives.

- Subsequent esterification and selective functional group transformations to yield the final ethyl ester imidazole compound.

The imidazole ring is constructed through condensation reactions that often use ethyl oxalate and ethyl chloroacetate as starting materials, with sodium ethoxide or other bases facilitating ring closure.

Preparation via α-Chlorinated Oxaloacetic Acid Diethyl Ester Route

Process Overview

One of the most efficient and environmentally friendly methods involves the use of α-chlorinated oxaloacetic acid diethyl ester as a key raw material, which reacts with butamidine or its acid salt to form the imidazole ring system.

Advantages

- Short synthetic route (only three steps needed).

- Mild reaction conditions that are easy to control.

- High product yield.

- Avoidance of harsh reagents such as concentrated sulfuric acid or fuming nitric acid, reducing environmental pollution.

- Simplified operation by direct addition of raw materials.

- Reduced formation of oxidative ring-opening by-products.

Reaction Scheme Summary

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | α-Chlorinated oxaloacetic acid diethyl ester + Butamidine (or acid salt) | Organic base, mild temperature | Formation of imidazole intermediate |

| 2 | Cyclization under controlled conditions | Mild heating | Formation of this compound |

| 3 | Purification | Standard isolation techniques | High purity final product |

This method is detailed in patent CN104177296A, emphasizing its environmental and operational benefits.

Condensation and Esterification Routes

Another common approach involves multi-step condensation reactions starting from ethyl oxalate and ethyl chloroacetate:

- Formation of Diethyl 2-Ethylimidazole-4,5-dicarboxylate: Ethyl chloroacetate is added dropwise to a solution of ethyl oxalate and sodium ethoxide in ethanol. This mixture is stirred at room temperature and then heated to promote cyclization.

- Hydrolysis and Esterification: The resulting dicarboxylate intermediates are hydrolyzed under acidic conditions to yield dicarboxylic acids, which are then esterified in ethanol with hydrogen chloride to afford diesters.

- Grignard Reaction: The diesters can undergo Grignard reactions with methylmagnesium bromide or ethylmagnesium chloride to introduce hydroxyalkyl substituents, further modifying the imidazole ring.

These steps yield this compound derivatives with high purity and yield.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl chloroacetate + Ethyl oxalate + NaOEt | Room temperature to 60-70°C, several hours | ~70 | Formation of diester intermediate |

| 2 | Hydrolysis with 6N HCl | Reflux for several hours | 80-85 | Conversion to dicarboxylic acid |

| 3 | Esterification in ethanol + HCl | Room temperature | 80-90 | Formation of diesters |

| 4 | Grignard reaction with MeMgBr or EtMgCl | Controlled temperature | 80-83 | Introduction of hydroxyalkyl group |

This approach is described in detail in research articles focusing on related imidazole derivatives and intermediates for pharmaceutical synthesis.

Representative Research Findings and Characterization

- Yields: Overall yields for the multi-step synthesis typically range from 70% to 85% per step, resulting in a high final yield.

- Purity: Final products demonstrate high purity (>99% by HPLC).

- Characterization: Structures confirmed by ^1H NMR, mass spectrometry, melting point analysis, and IR spectroscopy.

- Impurities: During synthesis, related analogs and impurities can form but are effectively separated by flash chromatography or recrystallization.

Comparative Analysis of Preparation Routes

| Method | Steps | Reaction Conditions | Yield (%) | Environmental Impact | Ease of Operation | Notes |

|---|---|---|---|---|---|---|

| α-Chlorinated oxaloacetic acid route | 3 | Mild, organic base | High | Low | Easy | Short route, environmentally friendly |

| Condensation + Esterification + Grignard | 4-5 | Room temp to reflux, acidic/basic | Moderate to High | Moderate | Moderate | More steps, uses harsher reagents |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl ester group undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis to form 2-ethyl-1H-imidazole-5-carboxylic acid under alkaline conditions (e.g., NaOH/EtOH at reflux) .

-

Transesterification with alcohols (e.g., methanol) in the presence of acid catalysts to yield methyl esters .

Reagents & Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH (33%), EtOH, reflux | 2-Ethyl-1H-imidazole-5-carboxylic acid |

| Transesterification | Methanol, H₂SO₄, 60°C | Methyl 2-ethyl-1H-imidazole-5-carboxylate |

Grignard Additions

The carbonyl group of the ester participates in nucleophilic additions. For instance:

Example Reaction Pathway

-

This compound + CH₃MgBr → Intermediate alkoxide

-

Acidic workup → 2-(2-Hydroxypropan-2-yl)-2-ethyl-1H-imidazole-5-carboxylate .

Condensation Reactions

The imidazole ring facilitates condensation with aldehydes or amines:

-

Schiff base formation with primary amines (e.g., aniline) under reflux.

-

Heterocyclization with aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) using Na₂S₂O₄ in DMSO .

Key Findings

-

Condensation with aldehydes yields benzimidazole derivatives, useful in pharmaceutical synthesis .

-

Schiff bases exhibit enhanced biological activity, including antimicrobial properties.

Oxidation

-

Imidazole N-Oxide Formation : Reaction with hydrogen peroxide or m-CPBA oxidizes the imidazole ring to N-oxides.

-

Side-Chain Oxidation : The ethyl group at position 2 can be oxidized to a ketone using KMnO₄.

Reduction

-

Ester to Alcohol : LiAlH₄ reduces the ester to 2-ethyl-1H-imidazole-5-methanol.

-

Nitro Group Reduction (if introduced): Catalytic hydrogenation converts nitro to amine groups.

Data Table: Redox Reactions

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| N-Oxidation | H₂O₂, CH₃COOH, 50°C | 2-Ethyl-1H-imidazole-5-carboxylate N-oxide |

| Ester Reduction | LiAlH₄, THF, 0°C → RT | 2-Ethyl-1H-imidazole-5-methanol |

Electrophilic Substitution

The imidazole ring undergoes electrophilic substitution at reactive positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 (meta to ester).

-

Halogenation : Br₂ in CHCl₃ brominates the ring at position 4.

Regioselectivity

The electron-withdrawing ester group directs electrophiles to position 4. For example:

-

Nitration yields ethyl 4-nitro-2-ethyl-1H-imidazole-5-carboxylate .

Coordination Chemistry

The imidazole nitrogen coordinates with metal ions (e.g., Co²⁺, Zn²⁺), forming complexes that inhibit photosynthetic electron transport.

Example Complex

-

[Co(this compound)₃]Cl₂ : Synthesized in ethanol, this complex disrupts ATP synthesis in chloroplasts.

Industrial-Scale Modifications

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-ethyl-1H-imidazole-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield compounds targeting metabolic disorders, enhancing drug efficacy and specificity.

Case Study: Anticancer Activity

Research has indicated that derivatives of imidazole, including this compound, exhibit potential anticancer properties. Studies demonstrate its ability to inhibit specific cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis .

Agrochemical Applications

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its role includes enhancing crop protection and promoting growth, which is vital for sustainable agricultural practices.

Table: Agrochemical Formulations

| Compound Name | Functionality | Application Area |

|---|---|---|

| This compound | Growth enhancer | Crop protection |

| Other Imidazole Derivatives | Pest resistance | Sustainable agriculture |

Biochemical Research

This compound acts as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. The imidazole ring's ability to coordinate with metal ions allows it to influence enzymatic reactions significantly.

Example: Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic processes, such as those in the electron transport chain, thus affecting ATP synthesis .

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials, particularly coatings and polymers. Its unique structural features contribute to enhanced durability and performance.

Case Study: Coating Applications

Research on coatings incorporating imidazole derivatives has shown improved resistance to environmental degradation, making them suitable for applications in harsh conditions .

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Research Findings and Data Analysis

Physicochemical Properties

- Solubility: Amino and carboxylic acid substituents (e.g., 2-amino-1H-imidazole-5-carboxylic acid ) increase polarity, making them more soluble in aqueous media.

- Stability : Ethyl esters (as in the target compound) are generally more stable under basic conditions than methyl esters, which may hydrolyze faster.

Crystallographic Insights

- Single-crystal X-ray data for benzimidazole derivatives (e.g., ) reveal planar imidazole rings with substituent-dependent bond lengths (e.g., C–C = 0.002 Å ), aiding in predicting conformational stability of analogs.

Biological Activity

Ethyl 2-ethyl-1H-imidazole-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

Overview of the Compound

This compound is a derivative of imidazole, characterized by its ability to interact with various biological targets. Its structure allows it to engage in coordination with metal ions, influencing enzymatic activities and cellular processes. The compound has been studied for its antimicrobial and anticancer properties, making it a candidate for further pharmacological development.

Target Interactions

The compound exhibits high affinity for multiple receptors and enzymes, which is typical of imidazole derivatives. Its mechanism involves binding to specific sites on enzymes, potentially inhibiting or activating their functions. For instance, it has been shown to inhibit photosynthetic electron flow and ATP synthesis by acting as a Hill reaction inhibitor.

Biochemical Pathways

this compound influences several biochemical pathways, including those involved in energy metabolism. By modulating the activity of key enzymes in the electron transport chain, it can affect ATP production and overall cellular energy homeostasis .

Cellular Effects

The compound's interaction with cellular components leads to various effects:

- Cell Signaling : It can alter cell signaling pathways by interacting with proteins involved in signal transduction.

- Gene Expression : The compound may influence gene expression through interactions with transcription factors, leading to upregulation or downregulation of specific genes.

- Metabolic Modulation : At different concentrations, it can either enhance or inhibit metabolic pathways, demonstrating dose-dependent effects on cellular functions.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition rates. For example:

- Gram-positive bacteria : Effective against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria : Inhibitory effects noted against Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

Studies have also highlighted its potential as an anticancer agent. The compound has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various imidazole derivatives, this compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly depending on the bacterial strain tested .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound can inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell cycle regulation. The results showed a reduction in cell viability at higher concentrations, suggesting a potential for therapeutic use in cancer treatment .

Dosage Effects

The biological activity of this compound varies significantly with dosage:

Q & A

Basic: What are the recommended synthetic routes for ethyl 2-ethyl-1H-imidazole-5-carboxylate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclocondensation of substituted amines with carbonyl derivatives under controlled conditions. For example, alkylation of imidazole precursors (e.g., 1-methylimidazole derivatives) with ethyl chloroformate or similar reagents can yield the target compound. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalysts : Base catalysts like K₂CO₃ improve reaction efficiency .

- Temperature : Optimized yields are achieved at 60–80°C, avoiding side reactions like hydrolysis .

Refer to spectral validation (¹H NMR, IR) to confirm product purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

- ¹H/¹³C NMR : Identify protons on the imidazole ring (δ 7.0–8.5 ppm) and ethyl/ester groups (δ 1.2–4.3 ppm). Splitting patterns distinguish substituent positions .

- IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and N-H bonds (3100–3300 cm⁻¹) .

- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can computational modeling optimize the synthesis and reactivity of this compound?

Answer:

Computational tools like DFT (Density Functional Theory) predict:

- Reaction pathways : Simulate intermediates and transition states to identify rate-limiting steps .

- Electronic effects : Assess how the ethyl/ester groups influence electron density on the imidazole ring, affecting nucleophilic substitution .

- Solvent interactions : COSMO-RS models evaluate solvent polarity impacts on reaction thermodynamics .

Validate predictions with experimental kinetic data .

Advanced: How do structural modifications (e.g., cyclopropyl substitution) alter the biological activity of imidazole derivatives?

Answer:

- Steric effects : Cyclopropyl groups increase ring rigidity, potentially enhancing binding to enzyme active sites (e.g., antifungal targets) .

- Electronic effects : Electron-withdrawing substituents (e.g., esters) modulate π-π stacking interactions in drug-receptor complexes .

Methodology:

Advanced: How can researchers resolve contradictions in spectral data or reactivity reports for this compound?

Answer:

- Reproducibility checks : Repeat synthesis under standardized conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

- Cross-validation : Compare NMR/IR data with NIST reference spectra for imidazole derivatives .

- Error analysis : Use statistical tools (e.g., RSD) to quantify variability in reported melting points or yields .

Basic: What are the stability considerations for storing this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent ester hydrolysis .

- Moisture control : Use desiccants (e.g., silica gel) in storage containers .

- Decomposition monitoring : Regularly analyze via TLC or HPLC for degradation products .

Advanced: What methodologies are used to study the reaction mechanisms of imidazole carboxylates in catalytic systems?

Answer:

- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms .

- Isotopic labeling : Track ¹³C/²H in intermediates via NMR or MS .

- In situ spectroscopy : Monitor reactions in real time using FTIR or Raman .

Basic: How can researchers validate the purity of this compound for pharmacological assays?

Answer:

- Chromatography : Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards .

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

- Thermal analysis : DSC/TGA identify polymorphic impurities .

Advanced: How does the steric profile of this compound influence its coordination chemistry with metal ions?

Answer:

- X-ray crystallography : Resolve binding modes (e.g., monodentate vs. bidentate) in metal complexes .

- DFT calculations : Predict preferred coordination geometries (e.g., octahedral vs. tetrahedral) .

- Magnetic susceptibility : Assess paramagnetic shifts in NMR for Fe³⁺/Cu²⁺ complexes .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.